molecular formula C9H7BrN2OS2 B3035015 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide CAS No. 282523-00-6

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Cat. No.: B3035015
CAS No.: 282523-00-6
M. Wt: 303.2 g/mol
InChI Key: FZGMQUPEASHIGC-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (4-BP-4M-TDZ-5-SO) is an organosulfur compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemical research. This compound has been found to exhibit a range of properties such as strong antioxidant activity, anti-inflammatory properties, and anti-cancer activity. It is also a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs.

Scientific Research Applications

Photodynamic Therapy

The compound 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, as part of the zinc phthalocyanine molecule, has significant potential in photodynamic therapy for treating cancer. The molecule exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Biological Activity

Various sulfoxide compounds containing the 1,2,3-thiadiazole moiety, similar to this compound, have been synthesized and shown to display moderate biological activities. These findings indicate potential applications in medicinal chemistry and bioorganics (Min et al., 2015).

Antimicrobial Properties

Several compounds with structures related to this compound have been evaluated for antimicrobial activity. Notably, specific derivatives have demonstrated promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Material Science and Chemistry

In material science and chemistry, the sulfoxide and thiadiazole moieties present in this compound are valuable. For example, the synthesis of thiadiazole 1-oxides and their inversion barriers have been extensively studied, providing insights into their structural and chemical properties, which could be relevant for the development of new materials or chemical processes (Amato et al., 1982).

Future Directions

The future directions for the study of “4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” and related compounds could include further investigation of their synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety. Additionally, their potential applications in various fields such as medicine could be explored .

Properties

IUPAC Name

5-(4-bromophenyl)sulfinyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGMQUPEASHIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208928
Record name 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

282523-00-6
Record name 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282523-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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